(R)-Styrene oxide

Catalog No.
S605871
CAS No.
20780-53-4
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Styrene oxide

CAS Number

20780-53-4

Product Name

(R)-Styrene oxide

IUPAC Name

(2R)-2-phenyloxirane

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1

InChI Key

AWMVMTVKBNGEAK-QMMMGPOBSA-N

SMILES

C1C(O1)C2=CC=CC=C2

Synonyms

(R)-Phenyloxirane; 2-Phenyl-oxirane; (R)-(+)-(Epoxyethyl)benzene; (2R)-2-Phenyloxirane; (R)-Epoxystyrene; (R)-Phenylethylene Oxide;

Canonical SMILES

C1C(O1)C2=CC=CC=C2

Isomeric SMILES

C1[C@H](O1)C2=CC=CC=C2

The exact mass of the compound (R)-Styrene oxide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of styrene oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-Styrene oxide is an enantiopure chiral epoxide characterized by a three-membered oxirane ring adjacent to a phenyl group. In industrial and laboratory procurement, it is primarily sourced as a stereospecific building block for the synthesis of active pharmaceutical ingredients (APIs), chiral amino alcohols, and specialized fine chemicals. Unlike its racemic counterpart, (R)-styrene oxide provides a direct route to single-enantiomer downstream products via regioselective ring-opening and hydrogenolysis, which bypasses the need for late-stage chiral resolution. Its defined stereochemistry makes it a critical precursor in transition-metal catalysis and enzyme-mediated biotransformations where precise stereochemical fidelity dictates the viability of the synthetic route [1].

Research Fit

Stereochemistry Defined (R)-configuration for asymmetric synthesis
Application Fits enantioselective catalysis and chiral chromatography workflows
Procurement High enantiomeric purity supports biocatalytic resolution studies

Substituting (R)-styrene oxide with racemic styrene oxide or the (S)-enantiomer introduces severe, quantifiable process inefficiencies. In traditional synthetic pathways, using the racemate to target a single chiral product mathematically caps the theoretical yield at 50% and necessitates costly, solvent-intensive chiral chromatography or diastereomeric salt resolution. In biocatalytic applications, substitution with the (S)-enantiomer or racemate can actively disrupt the process; for instance, specific epoxide hydrolases are severely product-inhibited by the (S)-diol formed from (S)-styrene oxide, causing batch reactions to stall prematurely [1]. Procuring the exact (R)-enantiomer ensures uninterrupted catalytic turnover and maximizes atom economy for targeted chiral workflows.

Substitution Risk

(R)-Styrene Oxide
Racemic / (S)-Enantiomer
Target for enantioselective epoxide hydrolase (EH) kinetic resolution
Different EH kinetic preference may shift enantiomer consumption, altering resolution outcome
Stereochemical outcome of ring-opening depends on (R)-configuration
Incorrect enantiomer yields opposite stereochemistry, unsuitable for chiral building block synthesis
Specified optical rotation and enantiomeric excess for quality control
Racemate has zero optical rotation; (S)-enantiomer shows opposite sign, preventing direct substitution in chiral methods

Stereoretentive Hydrogenolysis to Chiral Alcohols

In transition-metal catalyzed hydrogenolysis, the stereochemistry of the starting epoxide strictly dictates the enantiomeric purity of the resulting alcohol. When (R)-styrene oxide is subjected to reduction using Ruthenium PNN or PNP pincer complexes (such as Ru-MACHO-BH) in isopropyl alcohol at 60 °C, it undergoes stereoretentive ring-opening to yield enantioenriched (S)-1-phenylethanol with up to 95% chemical yield [1]. In contrast, utilizing racemic styrene oxide under identical conditions yields a strictly racemic mixture of 1-phenylethanol. This demonstrates the necessity of starting with the (R)-enantiomer when targeting specific secondary alcohol stereocenters without relying on downstream asymmetric hydrogenation.

Evidence DimensionEnantiomeric purity and yield of 1-phenylethanol
Target Compound DataEnantioenriched (S)-1-phenylethanol (up to 95% yield with retention of configuration)
Comparator Or BaselineRacemic styrene oxide (yields 0% ee racemic 1-phenylethanol)
Quantified DifferenceDirect preservation of chirality vs. complete loss of stereochemical value
Conditions1 mol % Ru-MACHO-BH catalyst in isopropyl alcohol at 60 °C

Allows manufacturers to bypass complex asymmetric hydrogenation steps by directly reducing the enantiopure epoxide into a high-value chiral secondary alcohol.

Kinetic resolution
Reported
E-value 16, kcat (R) 3.8 s⁻¹ vs (S) 10.5 s⁻¹
Supports enzyme selection for preparative (R)-SO resolution
A. radiobacter AD1 EH; (R) preferentially converted first

Biocatalytic Turnover and Avoidance of Autoinhibition

Enzymatic hydrolysis of epoxides is highly sensitive to the substrate's stereochemistry, directly impacting process scalability. When utilizing the epoxide hydrolase from Agrobacterium radiobacter AD1 (EchA), the (R)-enantiomer of styrene oxide is efficiently converted to the corresponding diol. However, the conversion of the (S)-isomer is severely inhibited by the formation of its own product, the (S)-diol [1]. Consequently, attempting to process racemic styrene oxide with this enzyme results in a stalled reaction that caps out at approximately 50% yield. Procuring pure (R)-styrene oxide bypasses this autoinhibition, allowing for rapid, complete conversion to (R)-1-phenyl-1,2-ethanediol.

Evidence DimensionReaction progression and enzyme inhibition
Target Compound DataRapid, uninhibited conversion to (R)-1-phenyl-1,2-ethanediol
Comparator Or Baseline(S)-styrene oxide / Racemate (reaction stalls at ~50% conversion due to (S)-diol inhibition)
Quantified Difference~100% conversion for the (R)-enantiomer vs. ≤50% conversion cap for the racemate
ConditionsHydrolysis via Agrobacterium radiobacter AD1 epoxide hydrolase (EchA)

Critical for scaling biocatalytic diol production, as using the racemate leads to premature enzyme inhibition and wastes 50% of the raw material.

Biocatalytic production
Reported
≥99% ee (R)-SO, 38.2% yield at 350 mM vs. (S)-SO 46.0% at 20 mM
Supports process selection for scalable (R)-SO production
Cross-study comparison; different E. coli biocatalyst systems

Enzyme-Specific Kinetic Tuning in Isomerization

In biocatalytic Meinwald rearrangements catalyzed by Styrene Oxide Isomerase (SOI), the enzyme exhibits distinct kinetic preferences based on the epoxide's chirality. For instance, the ZcSOI variant demonstrates a specific activity of 274 ± 6 U/mg when processing (R)-styrene oxide, compared to 354 ± 27 U/mg for the (S)-enantiomer[1]. While both enantiomers are processed, this ~22% difference in maximum specific activity means that substituting one enantiomer for the other will fundamentally alter batch cycle times and reactor throughput. Process engineers must procure the exact enantiomer that matches their engineered enzyme's optimal kinetic profile.

Evidence DimensionSpecific activity (Vmax proxy) with ZcSOI
Target Compound Data274 ± 6 U/mg specific activity
Comparator Or Baseline(S)-styrene oxide (354 ± 27 U/mg specific activity)
Quantified Difference22.6% difference in enzymatic processing speed
ConditionsDirect-sampling RP-HPLC assay at 30 °C with purified ZcSOI

Proves that enantiomers are not kinetically interchangeable in biocatalytic cascades; precise procurement is required to ensure predictable reactor throughput and cycle times.

Ring-opening regiochemistry
Reported
Predominant Cα-O cleavage, 96% retention of configuration with chiral Co(III) catalyst
Informs catalyst design for stereoregular polycarbonate synthesis
CO₂ copolymerization; styrene oxide vs propylene oxide reactivity context
Purity & enantiomeric excess
Data to verify
≥96% purity (GC), ≥97% ee (GLC), [α]20D 31-34° (neat)
Supports quality control for enantioselective applications
Vendor specification; review required for batch-specific data

Synthesis of Enantiopure Active Pharmaceutical Ingredients (APIs)

Because (R)-styrene oxide can be converted to chiral diols and amino alcohols without the 50% yield penalty of racemic resolution, it serves as a strictly required starting material for synthesizing specific enantiomers of beta-blockers and other chiral drugs [1].

Production of High-Value Chiral Secondary Alcohols

Leveraging its stereoretentive hydrogenolysis profile, (R)-styrene oxide is utilized in transition-metal catalyzed reductions to produce enantioenriched (S)-1-phenylethanol, a critical intermediate in fine chemical manufacturing [2].

Substrate for Precision Biocatalytic Cascades

In engineered enzymatic systems utilizing epoxide hydrolases, (R)-styrene oxide is procured to match specific enzyme kinetic profiles and avoid the severe product-inhibition caused by the (S)-enantiomer during diol synthesis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinetic resolution of racemic styrene oxide
Biocatalytic enantioselectivity and substrate loading capability
Reported process yields and enantiopurity benchmarks
Chiral building block for pharmaceutical intermediates
Enantiomeric purity specifications
Vendor-specified ee and chemical purity documentation
Epoxide hydrolase mechanistic studies
Enantiomer-specific kinetic parameters
Reported kinetic constants and enzyme mechanism models
Regioselective catalyst development for CO₂/epoxide copolymerization
Regiochemistry and stereochemistry control in ring-opening
Reported regioselectivity and configurational retention outcomes

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Heavy Atom Count

9

UNII

0HB27D5MRW

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (98.21%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

20780-53-4

Wikipedia

(R)-styrene oxide

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